![molecular formula C11H11N3O4S B1406741 {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate CAS No. 1421457-35-3](/img/structure/B1406741.png)

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate

Vue d'ensemble

Description

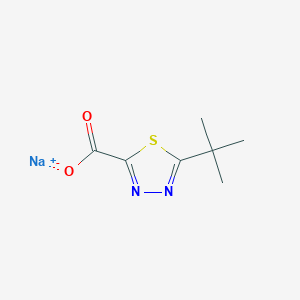

“{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate” is a compound with the CAS Number: 1421457-35-3 . It has a molecular weight of 281.29 .

Molecular Structure Analysis

The InChI code for “{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate” is1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2 . Physical And Chemical Properties Analysis

“{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate” is a solid compound . Its molecular weight is 281.29 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique

Antimycobacterial Activity : A study by Mamolo et al. (2003) demonstrated that derivatives of {2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid exhibited in vitro antimycobacterial activity against strains of Mycobacterium tuberculosis (Mamolo et al., 2003).

Antihypertensive α-Blocking Agents : In a study by Abdel-Wahab et al. (2008), it was found that certain derivatives of the compound showed good antihypertensive α-blocking activity with low toxicity, suggesting its potential as a treatment for hypertension (Abdel-Wahab et al., 2008).

High Luminescence Properties : Grummt et al. (2007) studied substituted variants of the compound, finding that they exhibited high luminescence, which could be useful for metal sensing and as laser dyes (Grummt et al., 2007).

Antifungal Activity : Doležel et al. (2009) prepared derivatives of rhodanine-3-acetic acid, closely related to the compound , and found that some exhibited strong antifungal effects against various Candida species (Doležel et al., 2009).

Catalytic Applications : A study by Moosavi-Zare et al. (2016) introduced acetic acid functionalized pyridinium salt derivatives for the synthesis of pyranopyrazole derivatives, indicating the compound's potential in catalytic applications (Moosavi-Zare et al., 2016).

Antimicrobial Activities : Bayrak et al. (2009) synthesized novel triazoles starting from isonicotinic acid hydrazide, closely related to the compound, and evaluated their antimicrobial activities, showing potential in this field (Bayrak et al., 2009).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of molecular targets .

Mode of Action

Thiazole derivatives have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific interactions between this compound and its targets, leading to these effects, remain to be elucidated.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that environmental conditions can significantly impact the activity and stability of chemical compounds .

Propriétés

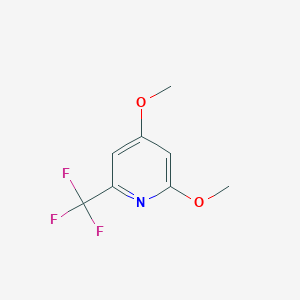

IUPAC Name |

2-[2-(pyridine-3-carbonylamino)-1,3-thiazol-4-yl]acetic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3S.H2O/c15-9(16)4-8-6-18-11(13-8)14-10(17)7-2-1-3-12-5-7;/h1-3,5-6H,4H2,(H,15,16)(H,13,14,17);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVZYTZORMQDBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=NC(=CS2)CC(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{2-[(3-Pyridinylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406660.png)

![Trichloroacetyl N'-[1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406661.png)

![6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406665.png)

![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1406666.png)

![3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406667.png)

![3-(2-(methylthio)ethyl)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1406668.png)

![ethyl 2-(2-imino-5,6-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1406675.png)

![1-[3'-(Trifluoromethyl)phenyl]-3-[5''-(5'''-(trifluoromethyl)-pyridin-2'''-yl)-[1'',2'',4'']oxadiazol-3''-ylmethyl]urea](/img/structure/B1406680.png)

![1-Phenyl-3-[5'-(5''-(trifluoromethyl)pyridin-2''-yl)--[1',2',4']oxadiazol-3'-ylmethyl]urea](/img/structure/B1406681.png)